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Introduction

Mast cell degranulation is a critical process in allergic and inflammatory responses,
characterized by the release of pre-formed mediators like histamine and various proteases
from cytoplasmic granules.[1][2] The rat basophilic leukemia (RBL-2H3) cell line is a widely
accepted model for studying the mechanisms of mast cell activation and degranulation.[2][3][4]
While traditional methods often measure the release of 3-hexosaminidase, an enzyme co-
released with histamine, fluorescent probe-based assays offer a sensitive and high-throughput
alternative.[3][5]

This document describes a protocol for a fluorescent degranulation assay. Although the specific
term "Quin-C7" does not correspond to a standard probe, this protocol is based on the well-
established principle of pH-sensitive fluorescent dyes that accumulate in acidic secretory
granules. These dyes are quenched in the low-pH environment of the granule but exhibit a
dramatic increase in fluorescence upon release into the neutral pH of the extracellular medium
during degranulation.[6][7]

Principle of the Assay

The assay utilizes a cell-permeant, weakly basic fluorescent probe that selectively accumulates
in the acidic environment of mast cell granules (pH = 5.2). Within these granules, the probe's
fluorescence is minimal. Upon stimulation, the granules fuse with the plasma membrane,
releasing their contents, including the probe, into the extracellular buffer (pH = 7.4). This pH
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shift alleviates the quenching, resulting in a measurable increase in fluorescence intensity that

is directly proportional to the extent of degranulation.

Materials and Reagents

The following table summarizes the necessary materials and reagents for this protocol.

Iltem

Description

Supplier Example

Cell Line

RBL-2H3 (Rat Basophilic

Leukemia)

ATCC (CRL-2256)

Cell Culture Media

Eagle's Minimum Essential
Medium (MEM) with 20% FBS,
1% Pen-Strep

Gibco, Sigma-Aldrich

Sensitizing Antibody

Anti-DNP Mouse IgE

Monoclonal Antibody

Sigma-Aldrich (D8406)

Antigen

DNP-HSA (Dinitrophenyl-

Human Serum Albumin)

Santa Cruz Biotech

Assay Buffer

Tyrode's Buffer or HEPES
Buffer

In-house preparation

Fluorescent Probe

pH-sensitive lysosomotropic
probe (e.g., LysoSensor™
Green DND-189)

Thermo Fisher

Calcium lonophore (e.qg.,

Positive Control Sigma-Aldrich

A23187)
) 0.1% - 1% Triton X-100 in ) )

Lysis Buffer Sigma-Aldrich
Assay Buffer
Black, clear-bottom 96-well cell _ _

Plate Type Corning, Greiner
culture plates

) Fluorescence microplate )
Instrumentation Various

reader
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Experimental Protocols
Cell Culture and Seeding

e Culture RBL-2H3 cells in complete MEM at 37°C in a 5% CO:z humidified incubator.

Harvest adherent cells using trypsin-EDTA.

Resuspend cells in fresh media and perform a cell count.

Seed the cells into a black, clear-bottom 96-well plate at a density of 0.5 x 10° cells/mL (100
uL per well, for 50,000 cells/well).[8]

Incubate overnight to allow for cell adherence.

Cell Sensitization and Probe Loading

e The next day, prepare a working solution of Anti-DNP IgE at 0.1 pg/mL in fresh culture
media.[8]

o Gently aspirate the old media from the wells and add 100 uL of the IgE solution to each well
designated for antigen stimulation. Add media without IgE to control wells.

e |ncubate for 18-24 hours at 37°C to sensitize the cells.

e Prepare a working solution of the fluorescent probe in Tyrode's buffer according to the
manufacturer's instructions (typically 1-5 uM).

e Wash the cells twice with 100 pL of warm Tyrode's buffer.

e Add 100 pL of the probe loading solution to each well and incubate for 30-60 minutes at
37°C, protected from light.

Degranulation Assay

 After loading, gently wash the cells three times with 100 pL of warm Tyrode's buffer to
remove any extracellular probe.

e Add 100 pL of warm Tyrode's buffer to each well.
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e Prepare 10x stock solutions of your stimulants (e.g., DNP-HSA, A23187) and inhibitors in

Tyrode's buffer.

e Place the plate in a pre-warmed (37°C) fluorescence microplate reader.

o Set the reader to measure fluorescence at the appropriate wavelengths for your chosen

probe (e.g., for LysoSensor™ Green: EX/Em ~443/505 nm). Configure a kinetic read for 60-

90 minutes, taking measurements every 1-2 minutes.

o After a baseline reading (2-5 minutes), add 11 pL of the 10x stimulant/inhibitor solutions to

the appropriate wells.

» At the end of the kinetic read, determine the maximum fluorescence signal by adding 11 pL

of 1% Triton X-100 (lysis buffer) to all wells.

Data Presentation and Analysis

Recommended Concentrations and Plate Layout

The following tables provide typical concentrations and an example plate layout for a

degranulation experiment.

Table 1: Recommended Reagent Concentrations

Reagent Stock Concentration Working Concentration
RBL-2H3 Cells 5 x 105 cells/ImL 50,000 cells/well
Anti-DNP IgE 1 mg/mL 0.1 pg/mL

Fluorescent Probe 1 mM (in DMSO) 1-5 uM

DNP-HSA (Antigen) 1 mg/mL 10-100 ng/mL

A23187 (Positive Control) 10 mM (in DMSO) 1-5 uM

| Triton X-100 | 10% | 0.1% |

Table 2: Example 96-Well Plate Layout
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Calculation of Degranulation

Percent degranulation can be calculated using the final fluorescence values after stimulation,
corrected for background and normalized to the maximum release.

Formula: % Degranulation = [(F_sample - F_spontaneous) / (F_max - F_spontaneous)] * 100
e F_sample: Fluorescence from stimulated wells.
e F_spontaneous: Fluorescence from unstimulated (buffer only) wells.

e F_max: Fluorescence from Triton X-100 lysed wells.

Visualizations
IgE-Mediated Degranulation Signaling Pathway

The cross-linking of IgE bound to the high-affinity FceRI receptor on mast cells by a multivalent
antigen initiates a complex signaling cascade.[9] This process begins with the activation of Src
family kinases like Lyn, which phosphorylate ITAM motifs on the receptor.[1] This recruits and
activates Spleen tyrosine kinase (Syk), leading to the formation of a signalosome complex
involving LAT and PLCy.[1][10] PLCy activation generates IP3 and DAG, which trigger calcium
mobilization and protein kinase C activation, respectively.[10] The sustained increase in
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intracellular calcium is a critical trigger for the fusion of granule membranes with the plasma
membrane, resulting in the exocytosis of inflammatory mediators.[11]
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Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

Experimental Workflow

The overall workflow provides a clear, step-by-step visual guide from initial cell culture to final
data analysis, ensuring a reproducible and organized experimental process.
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Caption: Step-by-step experimental workflow for the fluorescent degranulation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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